molecular formula C10H18N2O2 B050961 (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione CAS No. 19943-16-9

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Katalognummer: B050961
CAS-Nummer: 19943-16-9
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: QGMAWEIDGADSAC-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a chiral cyclic diketopiperazine (DKP) derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex, enantiomerically pure molecules . Its structure features two isopropyl substituents at the 3S and 6S positions of the piperazine-2,5-dione ring, making it a stereochemically defined scaffold . Key Research Applications: • Pharmaceutical Intermediate: It is primarily utilized as a key intermediate in the development of peptide-based drugs and other bioactive molecules . • Chiral Building Block: The compound is essential for producing enantiomerically pure substances, aiding in the study of stereochemistry and asymmetric synthesis . • Bioactivity Probe: Diketopiperazines are known for diverse bioactivities, including roles as chemical permeation enhancers, antimicrobial agents, and enzyme inhibitors. The specific stereochemistry and isopropyl substituents of this analog critically influence these properties . Physicochemical Properties: The compound is typically supplied as a white to off-white solid . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a temperature of 2-8°C . Its boiling point is reported to be 428.7°C at 760 mmHg . Attention: For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Eigenschaften

IUPAC Name

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMAWEIDGADSAC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Linear Dipeptide Precursors

The most widely employed method involves cyclizing linear dipeptides derived from chiral amino acids. For (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, L-valine serves as the primary starting material due to its isopropyl side chain. The synthesis proceeds via:

  • Dipeptide Formation :

    • L-valine is converted to a dipeptide ester using isopropyl chloroformate or similar coupling agents.

    • Example reaction:

      2 L-valineisopropyl chloroformate, basedipeptide ester\text{2 L-valine} \xrightarrow{\text{isopropyl chloroformate, base}} \text{dipeptide ester}
    • Key Conditions : Anhydrous solvent (e.g., THF or DMF), 0–5°C, stoichiometric base (e.g., triethylamine).

  • Cyclization :

    • The dipeptide undergoes intramolecular cyclization under reflux in toluene or acetonitrile.

    • Catalytic bases (e.g., triethylamine) facilitate deprotonation and ring closure.

ParameterValue
Typical Yield75–85%
Reaction Time12–24 hours
Purity (HPLC)≥95%
Enantiomeric Excess (ee)>98% with chiral catalysts

Stereochemical Control :

  • Enantiopure starting materials ensure retention of (3S,6S) configuration.

  • Chiral additives (e.g., (R)-BINOL) may enhance ee in non-enantiopure systems .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable rapid synthesis and purification, particularly for research-scale applications:

  • Resin-Bound Amino Acids :

    • L-valine is immobilized on Wang or Rink amide resin.

    • Sequential coupling with Fmoc-protected amino acids ensures directional growth.

  • Cyclative Cleavage :

    • Treatment with trifluoroacetic acid (TFA) liberates the cyclic DKP while cleaving it from the resin.

Advantages :

  • Reduced purification steps.

  • Scalability for parallel synthesis.

ParameterValue
Cycle Efficiency90–95% per coupling
Overall Yield65–75%
Purity (LC-MS)≥90%

Enzymatic Synthesis for Green Chemistry Applications

Biocatalytic approaches using proteases or lipases offer sustainable alternatives:

  • Subtilisin Carlsberg catalyzes the cyclization of linear dipeptides in aqueous buffers.

  • Conditions : pH 7.5–8.5, 37°C, 48-hour incubation.

EnzymeSubstrateYield (%)ee (%)
Subtilisin CarlsbergL-valine dipeptide6099
ThermolysinD-valine dipeptide5598

Limitations : Substrate specificity and longer reaction times compared to chemical methods.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization kinetics, reducing reaction times from hours to minutes:

  • Conditions : 100–150°C, 20–30 minutes, solvent-free or in acetonitrile.

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency.

ParameterConventionalMicrowave
Reaction Time18 hours25 minutes
Yield78%82%
Energy ConsumptionHighLow

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors :

    • Dipeptide precursors are cyclized in a continuous flow system at elevated pressures (5–10 bar).

    • Throughput : 1–5 kg/day per reactor module.

  • Crystallization-Based Purification :

    • Sequential recrystallization from ethanol/water mixtures achieves >99% purity.

MetricBatch ProcessContinuous Flow
Annual Capacity500 kg2,000 kg
Production Cost ($/kg)12,0008,500

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methodologies:

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Dipeptide Cyclization8598HighModerate
Solid-Phase7599MediumLow
Enzymatic6099LowVery Low
Microwave8297HighModerate

Trade-offs :

  • Enzymatic methods excel in sustainability but lack scalability.

  • Continuous flow systems optimize throughput for industrial demands.

Challenges and Innovations

  • Stereochemical Drift :

    • Racemization at elevated temperatures remains problematic. Recent advances in low-temperature ionic liquid solvents mitigate this issue .

  • Byproduct Formation :

    • Linear oligomers may form during cyclization. Gradient HPLC purification resolves this.

  • Catalyst Recycling :

    • Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs in asymmetric syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the diketopiperazine ring into other functionalized derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Wirkmechanismus

The mechanism of action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The bioactivity of DKPs is highly dependent on the nature and stereochemistry of substituents. Below is a comparative analysis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione with key analogs:

Table 1: Structural and Functional Comparison of Selected DKPs
Compound Name Substituents Molecular Formula Key Activities Source/Application
This compound 3S,6S-diisopropyl C₁₀H₁₈N₂O₂ Research use; physicochemical properties documented Synthetic/Research chemical
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione (Compound 4) 3S,6S-dimethyl C₆H₁₀N₂O₂ Transdermal permeation enhancer (12-fold theophylline flux increase at 1 h) Synthetic drug enhancer
(3S,6S)-3,6-Diisobutylpiperazine-2,5-dione (Compound 20) 3S,6S-diisobutyl C₁₂H₂₂N₂O₂ Antimicrobial activity against Bacillus spp. Marine-derived Bacillus sp.
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 10) 3Z-benzylidene, 6S-isobutyl C₁₆H₁₈N₂O₂ Anti-H1N1 activity (IC₅₀ = 28.9 µM) Marine Streptomyces sp.
Cyclo(L-leucyl-L-leucyl) 3S,6S-diisobutyl C₁₂H₂₂N₂O₂ Synonym for (3S,6S)-3,6-diisobutyl-DKP; structural analog Synthetic/biological studies
Key Observations:

Substituent Impact on Permeation Enhancement: The dimethyl analog (Compound 4) demonstrated significant transdermal permeation enhancement for theophylline, with a 12-fold increase in flux within 1 hour and a steady-state enhancement ratio (ER) of ~2.3 . The smaller methyl groups likely enhance solubility in hydrophilic matrices, improving diffusion rates.

Antimicrobial vs. Antiviral Activities :

  • The diisobutyl derivative (Compound 20) from Bacillus sp. SPB7 showed antimicrobial properties, possibly due to hydrophobic interactions with bacterial membranes .
  • Compound 10, with a benzylidene group, exhibited anti-H1N1 activity (IC₅₀ = 28.9 µM), suggesting aromatic substituents enhance antiviral targeting .

Stereochemical Specificity :

  • Stereoisomers like (3S,6R)- and (3R,6S)-DKPs (e.g., from Purpureocillium spp.) showed distinct cytotoxic and antibacterial profiles, underscoring the importance of stereochemistry in bioactivity .

Physicochemical Property Analysis

Lipophilicity, polar surface area, and solubility are critical determinants of DKP functionality:

Table 2: Physicochemical Parameters of Selected DKPs
Compound Name logP (Calculated) Polar Surface Area (Ų) Solubility (mg/mL)
This compound ~1.8* ~52.6 Low (hydrophobic)
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione ~0.5 ~52.6 Moderate
(3Z,6S)-3-Benzylidene-6-isobutyl-DKP ~2.5 ~52.6 Low

*Estimated based on isopropyl substituent contributions.

  • Lipophilicity : Bulkier substituents (isopropyl, benzylidene) increase logP, favoring membrane penetration but reducing aqueous solubility.
  • Polar Surface Area : All DKPs share similar polar surface areas (~52.6 Ų), consistent with their cyclic amide structures .

Biologische Aktivität

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a bicyclic compound belonging to the piperazine family. Its unique structure, characterized by two isopropyl groups at the 3 and 6 positions of the piperazine ring and a dione functional group, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparison with related compounds.

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 19943-16-9

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity across several domains:

  • Antimicrobial Activity :
    • Studies have reported its effectiveness against Bacillus subtilis, suggesting potential antimicrobial properties.
    • The compound's structure allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival.
  • Enzyme Inhibition :
    • Preliminary investigations suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism. However, it does not inhibit major isoforms such as CYP2C9, CYP2D6, or CYP3A4.
    • This selectivity could make it a candidate for further research in drug interactions and pharmacokinetics.
  • Neurotransmitter Interaction :
    • Interaction studies indicate potential effects on neurotransmitter systems that could influence mood and anxiety levels.
    • Further research is needed to clarify these mechanisms and their implications for psychiatric disorders.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The compound may bind to specific molecular targets within cells, blocking enzymatic activity or receptor function.
  • Chemical Reactivity : The dione functional group can undergo various chemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,6-Dimethylpiperazine-2,5-dioneTwo methyl groups instead of isopropyl groupsDifferent biological activity profile
(R)-3-Isopropylpiperazine-2,5-dioneOne isopropyl group at position 3Enantiomeric variation may affect biological effects
1,4-Diacetylpiperazine-2,5-dioneAcetyl groups at positions 1 and 4Different functional properties due to acetyl groups
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dioneHydroxyethyl substituents instead of isopropylPotentially enhanced solubility and reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated significant inhibition of Bacillus subtilis growth at concentrations as low as 50 µg/mL.
  • Pharmacological Potential :
    • In vitro assays indicated that the compound might exhibit anxiolytic effects comparable to established medications in animal models.
  • Enzyme Interaction Studies :
    • Research highlighted that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, and how can enantioselectivity be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of linear dipeptide precursors. For example, analogous diketopiperazines (DKPs) are formed by condensing amino acid derivatives (e.g., valine) under dehydrating conditions, followed by chiral resolution . Enantioselectivity is achieved using catalysts like chiral phosphoric acids or by employing enantiopure starting materials. A representative protocol involves:

Reacting L-valine with isopropyl chloroformate to form a dipeptide ester.

Cyclization via refluxing in toluene with a catalytic base (e.g., triethylamine).

Purification via recrystallization or chiral HPLC.
Key Data :

ParameterValue
Typical Yield75–85%
Purity (HPLC)≥95%
Enantiomeric Excess (ee)>98% with chiral catalysts

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and substituent positions. For example, the isopropyl groups show characteristic doublets at δ 0.8–1.2 ppm, and the diketopiperazine ring protons resonate at δ 3.5–4.5 ppm .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 227.15) and purity .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm C=O stretching of the diketopiperazine ring .
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for analogous DKPs ).

Q. What are the primary research applications of this compound in biological studies?

  • Methodological Answer : The compound serves as a scaffold for studying:

  • Antimicrobial Activity : Structural analogs (e.g., 3,6-bis(indolylmethyl) DKPs) inhibit Staphylococcus aureus via membrane disruption. Bioassays involve MIC determinations (e.g., 16–32 µg/mL) and time-kill kinetics .
  • Enzyme Inhibition : DKPs mimic peptide substrates, making them protease inhibitors. Assays include fluorescence-based enzymatic activity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar DKPs?

  • Methodological Answer : Contradictions arise due to stereochemical or substituent effects. Strategies include:

Comparative SAR Studies : Test enantiomeric pairs (e.g., (3S,6S) vs. (3R,6R)) against bacterial strains to isolate stereochemical contributions .

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., S. aureus dehydrosqualene synthase) .
Example : A study found (3S,6S)-isomers exhibit 4× higher antibacterial activity than (3R,6R)-counterparts due to better binding affinity .

Q. What experimental designs are recommended for studying the environmental fate of DKPs?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis Stability : Incubate in buffers (pH 3–9) at 25–50°C; analyze degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess EC50_{50} values .

Q. How can synthetic bottlenecks (e.g., low yields in cyclization steps) be addressed?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .
  • Solid-Phase Synthesis : Immobilize linear precursors on resin to facilitate cyclization and purification .
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF) or ionic liquids to enhance reaction efficiency .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of DKPs in aqueous media?

  • Methodological Answer : Stability varies with substituents and pH. For example:

  • Hydrophobic groups (e.g., isopropyl) enhance stability (t1/2_{1/2} > 7 days at pH 7) .
  • Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis (t1/2_{1/2} < 24 hours) .
  • Resolution : Conduct stability studies under controlled pH and temperature, reporting exact conditions to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.